molecular formula C6H12N2O B581182 4-PIPERIDINE-D9-CARBOXAMIDE CAS No. 1219803-20-9

4-PIPERIDINE-D9-CARBOXAMIDE

Cat. No.: B581182
CAS No.: 1219803-20-9
M. Wt: 137.23
InChI Key: DPBWFNDFMCCGGJ-UHUJFCCWSA-N
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Description

4-Piperidine-D9-Carboxamide is a stable isotope-labeled compound, often used as a reference material in various scientific studies. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium labeling (D9) makes it particularly useful in research involving mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidine-D9-Carboxamide typically involves the deuteration of piperidine derivatives. One common method includes the hydrogenation of piperidine-4-carboxamide in the presence of deuterium gas. This process ensures the incorporation of deuterium atoms into the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidine-D9-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Piperidine-D9-Carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidine-D9-Carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, making it a potential candidate for antimicrobial research .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-Piperidine-D9-Carboxamide lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling allows for precise tracking and quantification in various studies, making it a valuable tool in scientific research .

Properties

CAS No.

1219803-20-9

Molecular Formula

C6H12N2O

Molecular Weight

137.23

IUPAC Name

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxamide

InChI

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D2,4D2,5D

InChI Key

DPBWFNDFMCCGGJ-UHUJFCCWSA-N

SMILES

C1CNCCC1C(=O)N

Synonyms

4-PIPERIDINE-D9-CARBOXAMIDE

Origin of Product

United States

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